1-(3,5-Bis(difluoromethoxy)phenyl)-1-chloropropan-2-one
CAS No.:
Cat. No.: VC18823494
Molecular Formula: C11H9ClF4O3
Molecular Weight: 300.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9ClF4O3 |
|---|---|
| Molecular Weight | 300.63 g/mol |
| IUPAC Name | 1-[3,5-bis(difluoromethoxy)phenyl]-1-chloropropan-2-one |
| Standard InChI | InChI=1S/C11H9ClF4O3/c1-5(17)9(12)6-2-7(18-10(13)14)4-8(3-6)19-11(15)16/h2-4,9-11H,1H3 |
| Standard InChI Key | ZQDHGSABERAEKD-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC(=CC(=C1)OC(F)F)OC(F)F)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a central propan-2-one (acetone) moiety substituted with a chlorine atom at the α-position and a phenyl ring at the β-position. The phenyl ring is further functionalized with two difluoromethoxy (-O-CFH) groups at the 3 and 5 positions, creating a symmetrical arrangement that enhances its electronic anisotropy . This substitution pattern significantly influences the compound’s reactivity, as the difluoromethoxy groups exert strong electron-withdrawing effects, polarizing the ketone carbonyl and facilitating nucleophilic attacks.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.63 g/mol |
| CAS Registry Number | 1806572-90-6 |
| Solubility | Soluble in DMF, THF; Insoluble in water |
The compound’s three-dimensional conformation, as depicted in PubChem’s interactive model, reveals a planar phenyl ring with the difluoromethoxy groups oriented orthogonally to minimize steric hindrance .
Electronic Properties
The difluoromethoxy groups (-O-CFH) introduce significant electronegativity, which stabilizes the ketone’s electrophilic carbonyl carbon. This stabilization is critical for its reactivity in nucleophilic substitution and condensation reactions. Computational studies of analogous compounds suggest that the 3,5-substitution pattern creates a delocalized electron system, enhancing intermolecular interactions in solid-state applications.
Synthesis and Manufacturing
Challenges in Synthesis
The electron-deficient nature of the phenyl ring complicates electrophilic substitution, necessitating harsh reaction conditions or catalytic systems. Additionally, the volatility of fluorinated intermediates requires stringent temperature control.
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The α-chlorine atom in the propanone moiety is highly susceptible to nucleophilic displacement. For example, treatment with sodium azide (NaN) yields the corresponding azide derivative, a precursor for click chemistry applications:
This reactivity is amplified by the electron-withdrawing difluoromethoxy groups, which increase the electrophilicity of the adjacent carbonyl carbon .
Oxidation and Reduction
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Oxidation: The ketone group resists further oxidation under standard conditions, but strong oxidizers like potassium permanganate (KMnO) may degrade the difluoromethoxy substituents.
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Reduction: Catalytic hydrogenation (H, Pd/C) reduces the ketone to a secondary alcohol, though over-reduction of the aromatic ring is a potential side reaction.
Condensation Reactions
The compound participates in aldol condensations with aromatic aldehydes, forming α,β-unsaturated ketones. These products are valuable intermediates in heterocyclic synthesis.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s ability to undergo diverse transformations makes it a candidate for drug discovery. For instance, its azide derivative could serve in the synthesis of triazole-containing antimicrobial agents via Huisgen cycloaddition.
Materials Science
The difluoromethoxy groups enhance thermal stability and dielectric properties, suggesting utility in:
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Polymer Additives: As crosslinking agents for high-performance fluoropolymers.
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Electronic Materials: As charge-transport layers in organic light-emitting diodes (OLEDs).
Agrochemical Development
Structural analogs of this compound have shown herbicidal and fungicidal activity, likely due to their ability to disrupt enzymatic processes in pests.
| Exposure Route | Protective Action |
|---|---|
| Inhalation | Use NIOSH-approved respirators |
| Skin Contact | Wear nitrile gloves |
| Eye Contact | Safety goggles with side shields |
Environmental and Regulatory Compliance
Regulatory Status
Future Research Directions
Unexplored Synthetic Applications
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Development of asymmetric catalysis methods to generate enantiomerically pure derivatives.
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Exploration of photochemical reactions for novel ring-forming processes.
Biological Activity Screening
High-throughput screening against cancer cell lines and microbial pathogens could uncover therapeutic potential.
Computational Modeling
Density functional theory (DFT) studies could elucidate electronic interactions guiding its reactivity, enabling rational design of derivatives.
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